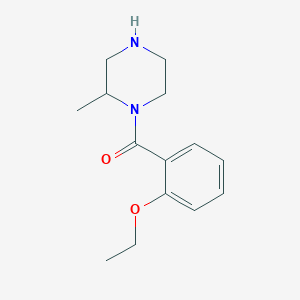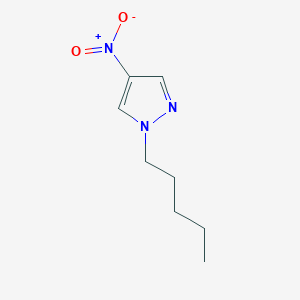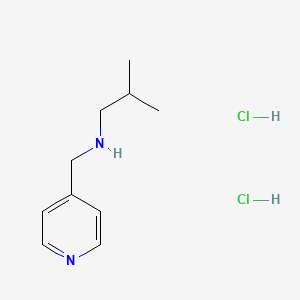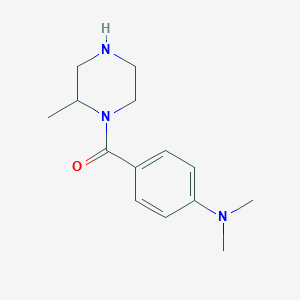
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” is a compound that is part of the indole family . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to the 1-position of an indole ring, which is further substituted with two methoxy groups at the 4 and 7 positions and a carboxylic acid group at the 2 position . The exact molecular weight and formula could not be found in the available resources.Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The melting point ranges from 191-196°C . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research. It has been used to study the effects of indole-2-carboxylic acid derivatives on the central nervous system, as well as for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been used in the study of drug metabolism and pharmacokinetics. Additionally, it has been used in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . They can affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more . The downstream effects of these pathway modulations would depend on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels . These effects could include changes in enzyme activity, modulation of receptor signaling, alteration of gene expression, and more .
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has many advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in organic solvents. Additionally, it is relatively inexpensive and easy to obtain. However, this compound can be toxic in high doses and should be handled with care. Additionally, it has a relatively low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid research. It could be used to study the effects of indole-2-carboxylic acid derivatives on other physiological processes, such as the immune system or endocrine system. Additionally, it could be used to study the effects of different drug combinations, or to study the effects of different doses on the body. This compound could also be used to study the effects of indole-2-carboxylic acid derivatives on neurological disorders, such as depression or anxiety. Additionally, it could be used to study the effects of indole-2-carboxylic acid derivatives on cancer cells. Finally, this compound could be used to study the effects of indole-2-carboxylic acid derivatives on the metabolism of other drugs.
Synthesemethoden
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be synthesized through a variety of methods, including the use of a Grignard reaction. In this method, an indole-2-carboxylic acid is reacted with a Grignard reagent in the presence of a base. The reaction results in a benzyl group being attached to the indole ring. The dimethoxy group can then be added by reacting the product with dimethoxybenzene in the presence of a base.
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-benzyl-4,7-dimethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-15-8-9-16(23-2)17-13(15)10-14(18(20)21)19(17)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWNPDMZIJKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(N(C2=C(C=C1)OC)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)

amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)
amine hydrochloride](/img/structure/B6361871.png)


amine hydrochloride](/img/structure/B6361882.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)
